molecular formula C13H21BN2O4 B1430878 3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester CAS No. 1616930-46-1

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester

Cat. No. B1430878
M. Wt: 280.13 g/mol
InChI Key: PAWIGDVBKPYTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester” can be represented by the SMILES string CCOC(=O)c1cncc(c1)B2OC(C)(C)C(C)(C)O2 .


Chemical Reactions Analysis

Boronic esters, including “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester”, can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry .
    • Application : Pinacol boronic esters are valuable building blocks in organic synthesis. Protodeboronation is a process that has not been well developed, but it’s crucial for the functionalizing deboronation of alkyl boronic esters .
    • Method : The protodeboronation of alkyl boronic esters is achieved using a radical approach. This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Results : This method was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Hydrolysis of Phenylboronic Pinacol Esters

    • Field : Drug Design and Delivery .
    • Application : Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
    • Method : The stability of these compounds in water is a concern, and the hydrolysis of some phenylboronic pinacol esters is a topic of research .
    • Results : The study provides insights into the hydrolysis process, which is crucial for the stability and effectiveness of these compounds in drug design and delivery .
  • Anti-Markovnikov Hydromethylation of Alkenes

    • Field : Organic Chemistry .
    • Application : This process involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
    • Method : The protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach . This is paired with a Matteson–CH2– homologation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Vinyl Alcohol-Styrene Copolymers

    • Field : Polymer Chemistry .
    • Application : The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA) – styrene copolymers . These copolymers were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) .
    • Method : The method involves the use of VBpin as a comonomer and post-polymerization oxidation .
    • Results : The result is the formation of vinyl alcohol (VA) – styrene copolymers .
  • Tuning Viscoelastic Properties of Glucose-Responsive Polymer Hydrogels

    • Field : Polymer Chemistry and Biomedical Engineering .
    • Application : The use of pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels . These hydrogels are capable of releasing the desired amount of insulin under hyperglycemic conditions, which will significantly advance smart insulin development .
    • Method : The method involves crosslinking a biocompatible polymer, poly (vinyl alcohol) with pinacol esters of bisboronic acids via transesterification reactions .
    • Results : The hydrogel with high storage modulus, derived from 1,4-benzenediboronic acid bis (pinacol) ester releases ∼3 fold less insulin compared to softer hydrogels derived from acetylene-1,2-diyl bis (boronic acid pinacol ester) and bis [ (pinacolato)boryl]methane under hyperglycemic conditions .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry .
    • Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize organic compounds . Pinacol boronic esters are highly valuable building blocks in this process .
    • Method : The method involves the reaction of an organoboron compound (like a boronic ester) with a halide or pseudo-halide using a palladium catalyst .
    • Results : The result is the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of many organic compounds .

Safety And Hazards

Boronic esters, including “3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester”, should be handled with care. They should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling these compounds .

properties

IUPAC Name

ethyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-7-18-11(17)9-8-10(16(6)15-9)14-19-12(2,3)13(4,5)20-14/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIGDVBKPYTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)-1-methylpyrazole-5-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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